molecular formula C19H22N8O2 B2552471 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1421457-41-1

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2552471
CAS No.: 1421457-41-1
M. Wt: 394.439
InChI Key: FSMRSBZQJBDVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22N8O2 and its molecular weight is 394.439. The purity is usually 95%.
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Biological Activity

The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structural arrangement that includes:

  • A pyrazole moiety
  • A pyrimidine ring
  • A piperazine group

This combination is significant for its potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyrimidine derivatives often exhibit a variety of biological activities, including:

  • Anticancer Activity : Many pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Kinases : Compounds with similar structures have been noted to inhibit various kinases involved in cell signaling pathways, which can lead to reduced cancer cell growth.
  • Regulation of Apoptosis : The compound may influence apoptotic pathways by modulating proteins associated with cell survival and death.

Case Studies

  • Anticancer Efficacy : In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, such as:
    • A375 (melanoma)
    • MCF7 (breast cancer)
    • HCT116 (colon cancer)
    For instance, a derivative with a similar structure demonstrated an IC50 of 0.39 µM against HCT116 cells, indicating strong anticancer potential .
  • Inflammatory Response Modulation : Research highlighted the ability of pyrazole derivatives to reduce pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory conditions .

Data Tables

Biological ActivityCell LineIC50 (µM)Reference
AnticancerA3754.2
AnticancerMCF71.88
AnticancerHCT1160.39
Anti-inflammatoryVarious ModelsN/A

Properties

IUPAC Name

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O2/c1-14-4-5-16(24-23-14)25-8-10-26(11-9-25)19(28)13-29-18-12-17(21-15(2)22-18)27-7-3-6-20-27/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMRSBZQJBDVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=NC(=NC(=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.